![molecular formula C15H14INO4S B4193253 N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4193253.png)
N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide
Overview
Description
N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide, also known as Compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmaceutical applications. The compound is a member of the sulfonamide family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Mechanism of Action
The exact mechanism of action of N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 is not fully understood. However, it is believed to exert its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, in cancer cells, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. In anti-inflammatory research, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various pro-inflammatory cytokines. In antibacterial research, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to inhibit the activity of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to induce apoptosis, which is programmed cell death, by activating the caspase pathway. In anti-inflammatory research, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to reduce the production of reactive oxygen species (ROS), which play a crucial role in the development of various inflammatory diseases. In antibacterial research, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to disrupt bacterial DNA replication, leading to bacterial cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 is its diverse biological activities, which make it a potential candidate for the development of various drugs. Another advantage is its high potency, which allows for the use of lower concentrations in lab experiments. However, one of the limitations of N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 is its low solubility in water, which can make it challenging to use in some lab experiments.
Future Directions
There are several future directions for the research of N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1. One potential direction is the development of N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1-based drugs for the treatment of various cancers, inflammatory diseases, and bacterial infections. Another direction is the study of the structure-activity relationship of N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1, which can help in the development of more potent and selective compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 can provide valuable information for the optimization of its therapeutic potential. Finally, the study of the toxicity and safety profile of N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 can provide essential information for its further development as a drug candidate.
Conclusion:
In conclusion, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide, also known as N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1, is a chemical compound that has shown promising results in various scientific research fields, including cancer research, anti-inflammatory research, and antibacterial research. The compound's diverse biological activities make it a potential candidate for the development of various drugs. However, further research is needed to fully understand its mechanism of action, its biochemical and physiological effects, and its potential as a drug candidate.
Scientific Research Applications
N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been extensively studied for its potential biological and pharmaceutical applications. It has shown promising results in various scientific research fields, including cancer research, anti-inflammatory research, and antibacterial research. In cancer research, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In anti-inflammatory research, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases. In antibacterial research, N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide 1 has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO4S/c1-10(18)11-4-3-5-12(8-11)17-22(19,20)13-6-7-15(21-2)14(16)9-13/h3-9,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTHYRQFFWFAOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-iodo-4-methoxybenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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